molecular formula C26H28N2O3 B560362 JP83

JP83

Cat. No.: B560362
M. Wt: 416.5 g/mol
InChI Key: JMLPLSJWSHVJLP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

JP83 is an irreversible fatty acyl amide hydrolase (FAAH) inhibitor . The enzyme FAAH is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains, which is widely expressed in brain and other tissues . The nature of these interactions involves the carbamylation of the enzyme’s serine nucleophile .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Given its role as a FAAH inhibitor, it is likely to influence cell function by modulating the levels of anandamide and other related compounds in the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting FAAH, an enzyme that breaks down anandamide and other related compounds . This inhibition is achieved through the carbamylation of the enzyme’s serine nucleophile .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not fully understood yet. It has been found that this compound can inhibit FAAH with equal or greater potency than URB597, a well-known FAAH inhibitor .

Dosage Effects in Animal Models

The effects of this compound on animal models are still under investigation. It has been found that at 1 mg/kg of JP104, a close analog of this compound, FAAH labeling was 80% of maximum in the brain .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the breakdown of anandamide and other related compounds. By inhibiting FAAH, it potentially affects the levels of these compounds in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is expressed .

Subcellular Localization

The subcellular localization of this compound is not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be localized wherever FAAH is expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

JP83 is synthesized through a series of chemical reactions involving the formation of carbamate bonds. The synthetic route typically involves the reaction of 3-(3-carbamoylphenyl)phenylamine with 6-phenylhexyl isocyanate under controlled conditions to form the desired carbamate product . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and recrystallization to obtain a crystalline solid suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

JP83 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its irreversible inhibition mechanism and high potency in inhibiting FAAH. It has been shown to be more effective than URB597 in certain in vitro and in vivo studies . Additionally, this compound’s ability to selectively inhibit FAAH in the brain without significantly affecting other tissues makes it a valuable tool for studying the endocannabinoid system .

Properties

IUPAC Name

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPLSJWSHVJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.